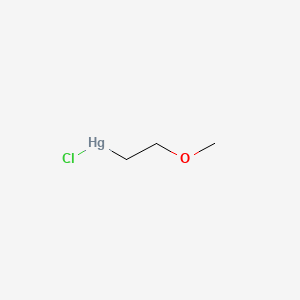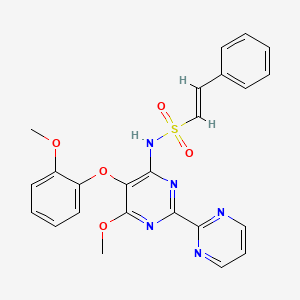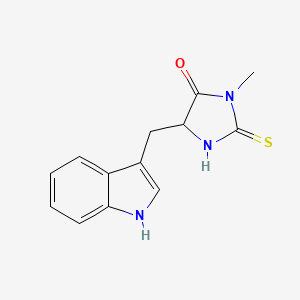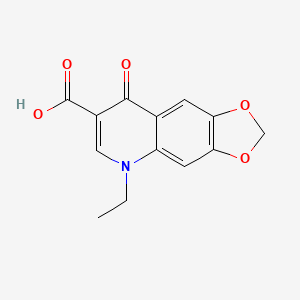
Oxolinsäure
Übersicht
Beschreibung
Oxolinsäure ist ein synthetisches Chinolon-Antibiotikum, das in den 1970er Jahren in Japan entwickelt wurde. Es wird hauptsächlich zur Behandlung von bakteriellen Infektionen eingesetzt, indem es das Enzym DNA-Gyrase hemmt, das für die bakterielle DNA-Replikation essentiell ist . Die chemische Formel für this compound lautet C₁₃H₁₁NO₅ und ist bekannt für ihre breite antibakterielle Aktivität, insbesondere gegen gramnegative Bakterien .
Wissenschaftliche Forschungsanwendungen
Oxolinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Synthese und Reaktivität von Chinolon-Antibiotika zu untersuchen.
Biologie: Wird in Studien zur Untersuchung der bakteriellen DNA-Replikation und der Mechanismen der Antibiotikaresistenz eingesetzt.
Medizin: Wird bei der Entwicklung neuer Antibiotika und in klinischen Studien eingesetzt, um die Wirksamkeit und Sicherheit zu bewerten.
Wirkmechanismus
This compound entfaltet ihre antibakterielle Wirkung, indem sie das Enzym DNA-Gyrase hemmt, das für die Supercoiling und Replikation der bakteriellen DNA entscheidend ist. Durch die Bindung an den DNA-Gyrase-DNA-Komplex verhindert this compound den Replikationsprozess, was zum Tod der Bakterienzellen führt. Dieser Mechanismus ist gegen gramnegative Bakterien hochwirksam, obwohl seine Aktivität gegen grampositive Bakterien relativ schwächer ist .
Wirkmechanismus
Target of Action
Oxolinic acid is a quinolone antibiotic . Its primary target is the enzyme DNA gyrase . DNA gyrase plays a crucial role in DNA replication, being responsible for introducing negative supercoils into DNA, which is essential for various DNA functions, including replication, transcription, and recombination .
Mode of Action
Oxolinic acid works by inhibiting DNA gyrase . By inhibiting this enzyme, oxolinic acid disrupts the supercoiling of DNA, thereby preventing bacterial cell division and leading to cell death . This mechanism makes it particularly effective against rapidly dividing bacteria .
Biochemical Pathways
It is known that the inhibition of dna gyrase by oxolinic acid disrupts dna replication, which is a crucial process in the cell cycle of bacteria .
Pharmacokinetics
After oral administration, oxolinic acid is absorbed rapidly from the gastrointestinal tract . Peak serum concentrations of the unconjugated drug are reached in two to four hours . A two-phase elimination pattern has been observed in humans after repeated dosing . These pharmacokinetic properties influence the bioavailability of oxolinic acid, affecting its therapeutic efficacy.
Result of Action
The inhibition of DNA gyrase by oxolinic acid leads to the disruption of DNA replication, preventing bacterial cell division . This results in the death of the bacterial cells, making oxolinic acid an effective bactericidal agent . It is particularly effective against rapidly dividing bacteria .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Oxolinic acid plays a significant role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription . By binding to DNA gyrase, oxolinic acid prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . Additionally, oxolinic acid interacts with dopamine transporters, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft .
Cellular Effects
Oxolinic acid affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, oxolinic acid’s inhibition of dopamine reuptake can influence cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to cause central nervous system toxicity, including restlessness, dizziness, and visual disturbances .
Molecular Mechanism
The molecular mechanism of oxolinic acid involves its binding to the DNA gyrase enzyme, forming a complex that prevents the enzyme from supercoiling DNA . This inhibition halts bacterial DNA replication and transcription, leading to cell death. Additionally, oxolinic acid acts as a dopamine reuptake inhibitor by binding to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, oxolinic acid is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations reached within two to four hours . The compound exhibits a two-phase elimination pattern, with initial rapid clearance followed by a slower phase . Long-term exposure to oxolinic acid can lead to central nervous system toxicity and gastrointestinal disturbances .
Dosage Effects in Animal Models
In animal models, the effects of oxolinic acid vary with dosage. For instance, in cattle, pigs, and poultry, recommended doses range from 10 to 20 mg/kg body weight per day . Higher doses can lead to adverse effects such as central nervous system toxicity and gastrointestinal disturbances . In fin fish, doses of 12 mg/kg body weight per day are recommended .
Metabolic Pathways
Oxolinic acid is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is excreted mainly through the kidneys. The metabolic pathways involve interactions with various enzymes, including cytochrome P450 enzymes, which facilitate the oxidation and conjugation of oxolinic acid .
Transport and Distribution
Oxolinic acid is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s distribution is influenced by its lipophilicity and the presence of transport proteins. Oxolinic acid can accumulate in tissues such as the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
Oxolinic acid localizes primarily in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase . In mammalian cells, the compound can be found in the cytoplasm, where it interacts with dopamine transporters . The subcellular localization of oxolinic acid is crucial for its antibacterial and dopamine reuptake inhibition activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oxolinsäure wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt typischerweise mit der Herstellung von 6,7-Methylendioxy-1-ethyl-4-chinolon-3-carbonsäure. Dies beinhaltet die Kondensation von Ethylacetoacetat mit 2,3-Methylendioxyanilin unter Bildung des Chinolon-Kerns. Die Reaktionsbedingungen umfassen oft die Verwendung von sauren oder basischen Katalysatoren, um die Kondensations- und Cyclisierungsreaktionen zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Herstellung von this compound großtechnische chemische Reaktoren, in denen die Reaktionsbedingungen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Der Prozess beinhaltet Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt in reiner, kristalliner Form zu erhalten. Die Verwendung von Lösungsmitteln wie Aceton, Ethylacetat und Methanol ist in den Reinigungsschritten üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxolinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann je nach verwendeten Reagenzien und Bedingungen zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Chinolonring modifizieren, was möglicherweise seine antibakteriellen Eigenschaften verändert.
Substitution: Substitutionsreaktionen, insbesondere am Chinolonring, können zur Bildung neuer Verbindungen mit unterschiedlichen biologischen Aktivitäten führen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsmittel: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolonderivate, die unterschiedliche antibakterielle Aktivitäten und pharmakokinetische Eigenschaften aufweisen können.
Vergleich Mit ähnlichen Verbindungen
Oxolinsäure gehört zur Familie der Chinolon-Antibiotika, zu denen auch andere Verbindungen wie Nalidixsäure, Ciprofloxacin und Norfloxacin gehören. Im Vergleich zu diesen Verbindungen ist this compound in ihrer spezifischen Struktur und ihrem Wirkungsspektrum einzigartig:
Nalidixsäure: Das erste Chinolon-Antibiotikum, das hauptsächlich gegen Harnwegsinfektionen wirksam ist.
Ciprofloxacin: Ein Chinolon der zweiten Generation mit einem breiteren Wirkungsspektrum, einschließlich Wirksamkeit gegen grampositive Bakterien.
Norfloxacin: Ähnlich wie Ciprofloxacin, aber mit einem etwas schmaleren Wirkungsspektrum.
Die Einzigartigkeit von this compound liegt in ihrer spezifischen Hemmung der DNA-Gyrase und ihrer besonderen Wirksamkeit in der Aquakultur .
Eigenschaften
IUPAC Name |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGZCKSPAKDVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021089 | |
| Record name | Oxolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE. | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DIMETHYLFORMAMIDE | |
CAS No. |
14698-29-4 | |
| Record name | Oxolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14698-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolinic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
314-316 °C | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does oxolinic acid exert its antibacterial effect?
A1: Oxolinic acid inhibits bacterial DNA synthesis by targeting DNA gyrase [, ]. DNA gyrase is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which are crucial for replication and transcription. By binding to the A subunit of DNA gyrase, oxolinic acid blocks this enzyme's activity, ultimately leading to bacterial cell death [].
Q2: Is oxolinic acid bactericidal or bacteriostatic?
A2: Research suggests that oxolinic acid can exhibit both bactericidal and bacteriostatic activity depending on the bacterial species, growth phase of the bacteria, and concentration of the drug used [, ].
Q3: Does oxolinic acid affect RNA synthesis?
A3: While primarily targeting DNA gyrase, studies show that oxolinic acid can also inhibit RNA synthesis at concentrations that do not significantly alter average DNA supercoiling []. This suggests an additional mechanism of action independent of its effect on DNA gyrase.
Q4: What is the molecular formula and weight of oxolinic acid?
A4: Oxolinic acid has the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol.
Q5: Are there any specific spectroscopic data available for oxolinic acid?
A5: Several studies employ analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detectors for characterizing and quantifying oxolinic acid in various matrices [, , , ]. These techniques utilize specific excitation and emission wavelengths for oxolinic acid detection.
Q6: What is the bioavailability of oxolinic acid in fish?
A6: Bioavailability of oxolinic acid in fish varies depending on the species and administration route. In Atlantic salmon, oral bioavailability was found to be 30.1% []. In turbot, oral bioavailability was 27.9% []. Factors like water temperature can also influence absorption [].
Q7: How is oxolinic acid distributed in fish tissues?
A7: Oxolinic acid demonstrates good tissue penetration in fish, achieving significant concentrations in muscle, liver, kidney, and plasma after administration [, , , ].
Q8: What is the elimination half-life of oxolinic acid in fish?
A8: The elimination half-life varies among fish species. In Atlantic salmon, it's approximately 18.2 hours []. In Atlantic halibut, it's estimated to be 52 hours after intravenous administration [].
Q9: How does the esterification of oxolinic acid affect its pharmacokinetic properties?
A9: Vetoquinol, the carbitol ester of oxolinic acid, exhibits improved oral bioavailability compared to the parent drug in Atlantic halibut []. This esterification strategy appears to enhance absorption from the gastrointestinal tract.
Q10: Are there reported cases of oxolinic acid resistance in bacteria?
A10: Yes, resistance to oxolinic acid has been observed in several bacterial species, including Aeromonas salmonicida, a significant fish pathogen [, , ].
Q11: What are the mechanisms of resistance to oxolinic acid?
A11: Resistance mechanisms can involve mutations in the gyrA gene, encoding the A subunit of DNA gyrase, leading to decreased binding affinity of oxolinic acid to its target []. Additionally, alterations in outer membrane proteins can contribute to reduced drug uptake and contribute to resistance [].
Q12: Is there cross-resistance between oxolinic acid and other antibacterial agents?
A12: Studies show that cross-resistance can occur between oxolinic acid and other quinolones, such as flumequine [, ]. Additionally, exposure to oxolinic acid can induce low-level resistance to oxytetracycline, suggesting potential cross-resistance mechanisms between these classes of antibiotics [].
Q13: What are the main toxicity concerns associated with oxolinic acid?
A13: While generally considered safe for use in animals when administered appropriately, high doses of oxolinic acid can have toxic effects, particularly on the central nervous system and gastrointestinal tract [].
Q14: Does oxolinic acid persist in the environment after use in aquaculture?
A14: Yes, oxolinic acid can persist in sediments below fish farms [, ]. Although it seems to degrade faster than oxytetracycline, its presence in the environment raises concerns about potential ecological impacts, particularly the development and spread of antibiotic resistance in bacterial populations.
Q15: What are the common methods for analyzing oxolinic acid residues?
A15: HPLC coupled with fluorescence or UV detection are widely employed for analyzing oxolinic acid residues in various matrices, including fish tissues, soil, and shrimp [, , , ]. These methods offer good sensitivity and selectivity for quantifying oxolinic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

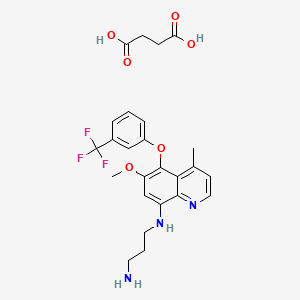



![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
methyl}phosphonic acid](/img/structure/B1677992.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)
